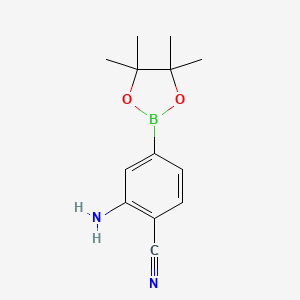

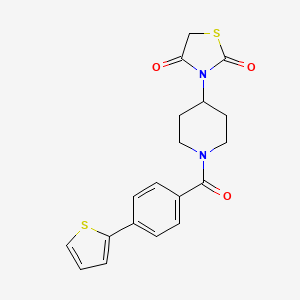

![molecular formula C22H26N2O5S B3005112 3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone CAS No. 919019-79-7](/img/structure/B3005112.png)

3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic molecules like 3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone could potentially involve cyclization reactions as described in the first paper, where 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes are cyclized to yield quinolin-8-ols . Although the target molecule is not a quinolin-8-ol, the cyclization process could be analogous, involving the formation of intermediates through single electron transfer. The second paper discusses the use of a novel Bronsted acidic ionic liquid as a catalyst for the synthesis of β-acetamido ketones , which could be relevant in the ketone formation step of the target molecule's synthesis.

Molecular Structure Analysis

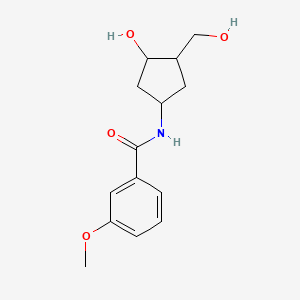

The molecular structure of the target compound would likely involve an indolinyl ketone core, substituted with a 3,4-dimethoxyphenyl group and a cyclopentylaminosulfonyl moiety. The papers do not directly address the molecular structure of such a compound, but the reactions they describe involve the formation and transformation of aromatic and heterocyclic structures, which are key components of the target molecule.

Chemical Reactions Analysis

The third paper provides insight into the rearrangements of Diels-Alder cycloadducts obtained from acetylenic sulfones . While the target molecule does not directly result from a Diels-Alder reaction, the concept of rearrangements, including acid-catalyzed and pyrolytic conditions leading to ketone formation, is relevant. These types of reactions could potentially be involved in the transformation of functional groups within the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its functional groups and molecular structure. The presence of the dimethoxyphenyl group could affect the molecule's electron distribution and reactivity, while the sulfonamide group could impart solubility and potentially acidic properties. The indolinyl ketone core is likely to contribute to the molecule's reactivity and stability. The papers do not provide specific information on the physical and chemical properties of the target compound, but the described reactions and catalysts suggest that the compound could be synthesized under mild to harsh conditions, with potential for high yields and clean processes .

科学的研究の応用

Synthesis and Chemical Properties

Enamino Ketones and Cyclization : Research has shown that enamino ketones formed from reactions with 5- or 6-aminoindoles and 1,3-diketones, undergo cyclization under acidic agents to produce substituted pyrroloquinolines (Kost, Yamashkin, & Yudin, 1977). This process is influenced by steric factors and the substituents' positions.

Acid-Catalyzed Cyclization : Another study found that acid-catalyzed cyclization of certain ketones leads to the formation of hexahydroindol-dione structures, which are significant in various synthetic pathways (Oh-ishi & Kugita, 1970).

Eco-Friendly Synthesis Methods : There is a trend towards more eco-friendly synthesis methods, such as the cyclocondensation reaction of β-indolyl-α, β-unsaturated ketones with hydroxylamine hydrochloride, highlighting the importance of sustainable approaches in chemical synthesis (Jia et al., 2021).

Photosensitized Cycloaddition : A study demonstrated the use of photosensitized [2+2] cycloaddition of allene-tethered indole derivatives, showing the versatility of indole-based compounds in organic synthesis (Arai & Ohkuma, 2019).

Advanced Applications

Fluorescent Molecular Probes : Certain derivatives of 3,4-dimethoxyphenyl compounds have been utilized in the development of fluorescent molecular probes, which are essential in studying biological events and processes (Diwu et al., 1997).

Antimicrobial Activities : Some 3,4-dimethoxy chalcones, related structurally to the discussed compound, have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in medicinal chemistry (Mala et al., 2013).

特性

IUPAC Name |

N-cyclopentyl-1-(3,4-dimethoxybenzoyl)-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-28-20-10-7-16(14-21(20)29-2)22(25)24-12-11-15-13-18(8-9-19(15)24)30(26,27)23-17-5-3-4-6-17/h7-10,13-14,17,23H,3-6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPFTERSIKOMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

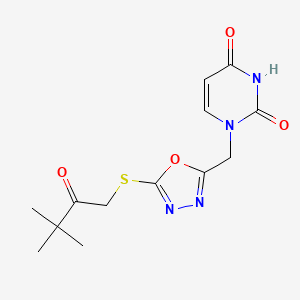

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)

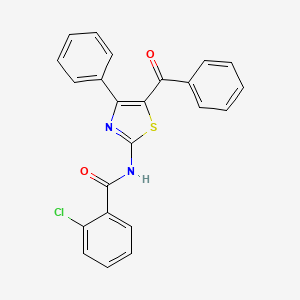

![Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005035.png)

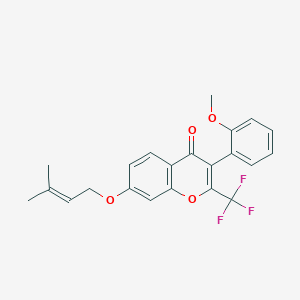

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3005037.png)

![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)

![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)